[6-(Difluoromethyl)pyridin-3-YL]boronic acid
Descripción
[6-(Difluoromethyl)pyridin-3-yl]boronic acid is a heteroaryl boronic acid featuring a pyridine ring substituted at the 3-position with a boronic acid (-B(OH)₂) group and at the 6-position with a difluoromethyl (-CF₂H) moiety. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex fluorinated biaryl systems widely used in medicinal chemistry and materials science. The difluoromethyl group enhances lipophilicity and metabolic stability while acting as a bioisostere for methyl or hydroxyl groups, making it valuable in drug design .
Propiedades
IUPAC Name |
[6-(difluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPFDJRXPYFRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-(difluoromethyl)pyridine with a boron-containing reagent under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Major Products: The major products formed from reactions involving [6-(Difluoromethyl)pyridin-3-YL]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The mechanism of action of [6-(Difluoromethyl)pyridin-3-YL]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparación Con Compuestos Similares
Structural Analogs and Substituent Effects
The table below compares [6-(Difluoromethyl)pyridin-3-yl]boronic acid with structurally related pyridinyl boronic acids, highlighting substituent variations and their implications:
Key Observations :
- Electron Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than -CF₃ or -F but more lipophilic than -OCH₃, balancing reactivity and bioavailability .
- Synthetic Utility : The difluoromethyl analog exhibits superior compatibility in nickel-catalyzed cross-couplings with functionalized difluoromethyl halides, a reaction less efficient with -CF₃ or -F analogs .
Reactivity in Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura reactions under mild conditions (e.g., Pd(OAc)₂ catalysis, 80–100°C), similar to its 6-fluoro and 6-methoxy analogs . However, the -CF₂H group may slow coupling kinetics compared to electron-deficient aryl boronic acids (e.g., -CF₃), as observed in competitive coupling studies .
Physicochemical and Spectral Properties
- NMR Data : The $^{19}\text{F}$ NMR signal for -CF₂H in this compound appears as a triplet near δ -72 ppm, distinct from -CF₃ (δ ~ -63 ppm) and -F (δ ~ -115 ppm) .
- Mass Spectrometry : ESIMS (M+1) for derivatives of this compound (e.g., pyrrole-carboxylic acid analogs) shows m/z 293.2, consistent with its molecular weight .
Actividad Biológica
[6-(Difluoromethyl)pyridin-3-YL]boronic acid, with the CAS number 2407646-08-4, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the context of drug development, especially concerning its interactions with various biological targets and its implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted at the 6-position with a difluoromethyl group, which enhances its reactivity and binding properties. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Boronic acids are known to inhibit proteases by forming covalent bonds with the active site serine or cysteine residues. This mechanism is particularly significant in the context of viral infections, where such compounds can target viral proteases essential for replication.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : It has been shown to inhibit the activity of certain proteases, including those involved in the replication of viruses such as SARS-CoV-2. In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential utility in antiviral therapies .
- Anticancer Properties : The compound may also exhibit anticancer activity by inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For instance, related compounds have shown high affinity for CDK8 and CDK19, with IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation .
Case Studies
-
SARS-CoV-2 Inhibition :
A study focused on β-amido boronic acids found that certain derivatives effectively inhibited Mpro activity in vitro, showcasing around 23% inhibition at a concentration of 20 μM. This highlights the potential of this compound as a lead compound for developing antiviral agents against COVID-19 . -
Cyclin-dependent Kinase Inhibition :
Another investigation into related boronic acids revealed their effectiveness in inhibiting CDK8 and CDK19, which are implicated in colorectal cancer. The compounds displayed significant inhibition of WNT signaling pathways, further supporting their role as potential anticancer agents .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value (Mouse) | Value (Rat) | Value (Human Prediction) |
|---|---|---|---|
| Clearance (Cl) | 1.87 L/h/kg | 1.54 L/h/kg | ∼0.88 L/h/kg |
| Volume of Distribution (Vd) | 1.08 L/kg | 1.53 L/kg | ∼0.85 L/kg |
| Bioavailability (F) | 54% | 88% | ∼70% |
| Half-life (t1/2) | 0.55 h | 0.97 h | ∼0.70 h |
These values indicate moderate clearance rates and bioavailability, which are essential for determining dosing regimens in clinical settings .
Q & A
Q. What are the common synthetic routes for [6-(difluoromethyl)pyridin-3-yl]boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or halogen-boron exchange reactions. A key intermediate is the pyridine ring functionalized with a difluoromethyl group at the 6-position. For example:
Halogen-Boron Exchange : Reacting 6-(difluoromethyl)-3-iodopyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .
Trifluoromethylation Followed by Reduction : Introducing CF₃ via electrophilic substitution, then reducing to CHF₂ using BH₃·THF .
- Critical Factors :
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance boronation efficiency .
- Catalyst Loading : Pd(PPh₃)₄ at 0.5–2 mol% optimizes cross-coupling yields .
- Typical Yield Range : 60–85%, with purity >95% confirmed by HPLC .
Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine ring protons), δ 6.2–6.5 ppm (CHF₂ group) .
- ¹⁹F NMR : Distinct signals for CHF₂ (–140 to –160 ppm) and CF₃ (–70 to –80 ppm) groups .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.2) .
- X-ray Diffraction (XRD) : Resolves boronic acid dimerization patterns and bond angles (e.g., B–O bond length ~1.36 Å) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition : The boronic acid moiety forms reversible covalent bonds with serine hydrolases (e.g., proteases), enabling selective inhibition .
- Drug Intermediate : Used in synthesizing hypoxia-inducible factor (HIF) inhibitors via Pd-catalyzed cross-coupling .
- Case Study : In HIF-PH inhibitor synthesis, coupling with bicyclic scaffolds achieved IC₅₀ values <100 nM .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Nature : The CHF₂ group reduces electron density at the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. This necessitates stronger bases (e.g., K₂CO₃ vs. NaHCO₃) to activate the boronic acid .
- Steric Effects : Difluoromethyl’s compact size (vs. CF₃) minimizes steric hindrance, improving coupling efficiency with bulky partners (e.g., aryl chlorides) .
- Data Contradiction : Some studies report lower yields with CHF₂ vs. CF₃ analogs due to reduced Lewis acidity of boron , while others note improved selectivity .
Q. What strategies optimize stability of this compound in aqueous media?
- Methodological Answer :
- Protection as Trifluoroborate Salts : Converting to K[CHF₂Py-BF₃] increases stability (t½ > 48 hrs in H₂O vs. 6 hrs for free boronic acid) .
- pH Control : Maintaining pH 7–8 with phosphate buffers prevents hydrolysis of the B–O bond .
- Co-solvent Systems : Using dioxane/water (4:1) minimizes degradation during Suzuki reactions .
Q. How can computational modeling predict regioselectivity in reactions involving this boronic acid?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the 3-position boron shows higher electrophilicity (LUMO energy –1.8 eV) than the pyridine nitrogen .
- Docking Studies : Used to simulate enzyme-inhibitor interactions, revealing CHF₂’s role in enhancing binding affinity via C–F⋯H–N hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
